Chemical structure and physical properties of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
Chemical structure and physical properties of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
An In-Depth Technical Guide to 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
Executive Summary
4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is a halogen-substituted heterocyclic amine built upon the privileged 2,3-dihydro-1-benzofuran scaffold. This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. While experimental data for this specific molecule is not widely published, this document synthesizes information from analogous structures and established chemical principles to detail its chemical identity, predicted physicochemical properties, a plausible synthetic route, and expected analytical characteristics. The benzofuran core is a cornerstone in many pharmacologically active molecules, suggesting the potential of this compound as a valuable building block for creating novel therapeutic agents.[1][2] This guide serves as a foundational resource for scientists interested in the synthesis, characterization, and application of this and related compounds in research and development.
Chemical Identity and Molecular Structure
The unique arrangement of an amine group on the dihydrofuran ring, combined with halogen substituents on the aromatic portion, defines the chemical reactivity and potential biological activity of this molecule. The presence of a stereocenter at the C3 position means the compound can exist as a racemate or as individual enantiomers, a critical consideration for pharmacological applications.
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
| CAS Number | 1540959-34-9[3] |
| Molecular Formula | C₈H₇ClFNO |
| Molecular Weight | 187.60 g/mol |
| Canonical SMILES | C1=C(C2=C(C(=C1)F)OCC(N)C2)Cl |
| InChI | InChI=1S/C8H7ClFNO/c9-6-2-1-5(10)8-7(6)3-4-13-8/h1-2,8H,3-4,11H2 |
Caption: Molecular structure of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine.
Predicted Physicochemical Properties
While experimental data is scarce, computational methods and analysis of similar structures allow for the prediction of key physicochemical properties. These parameters are crucial for anticipating the compound's behavior in biological systems and for designing experimental protocols such as purification and formulation.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Rationale / Comparative Source |
|---|---|---|
| XLogP3 | ~2.0 - 3.0 | Based on similar halogenated benzofuran structures.[4][5] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Standard functional group analysis. |
| Hydrogen Bond Acceptors | 2 (from O, N) | Standard functional group analysis. |
| Polar Surface Area | ~38.3 Ų | Based on related amine and ether structures.[6] |
| Solubility | Low in water; Soluble in methanol, ethanol, DMSO, DMF | Typical for small organic molecules with aromatic and amine functionalities. |
| Boiling Point | >300 °C (decomposes) | Estimated based on molecular weight and functional groups. |
| pKa (amine) | ~8.0 - 9.0 | Typical for a primary amine adjacent to a dihydrofuran ring system. |
Proposed Synthetic Pathway and Experimental Protocol
There is no explicitly published synthesis for 4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine. However, drawing from established methodologies for constructing substituted 3-aminobenzofurans, a plausible and robust synthetic sequence can be designed.[1][7] The proposed pathway begins with a commercially available substituted phenol and proceeds through key steps of etherification, cyclization, and amination.
The rationale for this multi-step approach is rooted in achieving the desired substitution pattern in a controlled manner. Starting with 3-chloro-6-fluorophenol ensures the correct halogen placement on the aromatic ring from the outset. The subsequent steps are designed to build the heterocyclic ring and install the amine functionality, common strategies in heterocyclic chemistry.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptual blueprint. Researchers must perform their own optimization and safety assessments.
Step 1: Synthesis of 1-Allyloxy-3-chloro-6-fluorobenzene
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To a solution of 3-chloro-6-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add allyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed (approx. 4-6 hours).
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with hexane/ethyl acetate) to yield the allylated ether.
Step 2: Synthesis of 2-Allyl-3-chloro-6-fluorophenol
-
Place the 1-allyloxy-3-chloro-6-fluorobenzene from the previous step in a sealed reaction vessel.
-
Heat the compound neat (without solvent) to 180-200 °C. The Claisen rearrangement is thermally induced.
-
Monitor the reaction by GC-MS or ¹H NMR analysis of aliquots.
-
Once the rearrangement is complete (approx. 2-4 hours), cool the vessel to room temperature.
-
The crude product can often be used directly in the next step or purified by vacuum distillation.
Step 3: Synthesis of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carbaldehyde
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Dissolve the 2-allyl-3-chloro-6-fluorophenol (1.0 eq) in a mixture of THF and water (3:1).
-
Add N-methylmorpholine N-oxide (NMO) (2.2 eq) followed by a catalytic amount of osmium tetroxide (OsO₄, ~2 mol%).
-
Stir at room temperature for 12-18 hours until the dihydroxylation is complete (monitored by TLC).
-
Add sodium periodate (NaIO₄) (2.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 25 °C.
-
Stir for an additional 2-3 hours. This step cleaves the diol and facilitates in-situ cyclization to the dihydrobenzofuran aldehyde.
-
Quench the reaction with sodium thiosulfate solution, extract with ethyl acetate, and dry the organic layer over sodium sulfate.
-
Purify by column chromatography to isolate the aldehyde.
Step 4: Synthesis of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
-
Dissolve the aldehyde (1.0 eq) in methanol.
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Add a 7N solution of ammonia in methanol (10 eq) and ammonium acetate (1.5 eq).
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Stir the mixture for 1 hour at room temperature.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by carefully adding 1M HCl.
-
Basify the aqueous layer with 2M NaOH and extract with dichloromethane.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield the final product.
Expected Spectroscopic and Analytical Characterization
Structural confirmation of the final compound would rely on a combination of spectroscopic techniques. The expected data provides a benchmark for validating a successful synthesis.
Table 3: Predicted Analytical Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.8-7.2 ppm: 2H, multiplet or two doublets (aromatic protons). δ 4.5-4.8 ppm: 2H, multiplet (O-CH₂ protons). δ 3.8-4.1 ppm: 1H, multiplet (CH-N proton). δ 1.5-2.0 ppm: 2H, broad singlet (NH₂ protons). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 150-160 ppm: C-F (large ¹JCF coupling). δ 110-145 ppm: 5 additional aromatic carbons (including C-Cl and C-O). δ 70-75 ppm: O-CH₂ carbon. δ 50-55 ppm: CH-N carbon. |
| Mass Spec (ESI+) | m/z (M+H)⁺: 188.02 (C₈H₈ClFNO⁺). Isotope Pattern: Presence of a peak at m/z 190.02 (~32% intensity of M+H) due to the ³⁷Cl isotope. Key Fragments: Loss of NH₃ (m/z 171.0), cleavage of the dihydrofuran ring. |
| FTIR (ATR) | 3300-3400 cm⁻¹: N-H stretching (doublet for primary amine). 2850-3000 cm⁻¹: C-H stretching (aliphatic). 1580-1600 cm⁻¹: C=C stretching (aromatic). 1200-1250 cm⁻¹: C-O stretching (aryl ether). 1000-1100 cm⁻¹: C-F stretching. 750-850 cm⁻¹: C-Cl stretching. |
Potential Applications and Research Directions
The 3-aminobenzofuran scaffold is a well-established pharmacophore found in compounds with a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] The specific substitution pattern of 4-chloro and 7-fluoro on the benzofuran ring modifies the electronic properties and lipophilicity of the molecule, potentially fine-tuning its interaction with biological targets.
-
Medicinal Chemistry Scaffold: This compound is an ideal starting point for library synthesis. The primary amine serves as a versatile handle for derivatization via amide bond formation, reductive amination, or participation in the synthesis of more complex heterocyclic systems.
-
Kinase Inhibitor Development: Many kinase inhibitors utilize a heterocyclic core to interact with the ATP-binding site of the enzyme.[8][9] This compound could serve as a fragment or building block for novel inhibitors targeting kinases implicated in cancer or inflammatory diseases.
-
CNS Drug Discovery: The physicochemical properties of this molecule (moderate LogP, presence of H-bond donors/acceptors) make it a plausible candidate for developing agents that cross the blood-brain barrier.
Future research should focus on the efficient, scalable synthesis of this compound and its enantiomers, followed by derivatization and screening in diverse biological assays to uncover its therapeutic potential.
Safety and Handling
As a novel chemical entity, 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine should be handled with caution. Although specific toxicity data is unavailable, related chlorinated and aminated aromatic compounds can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[10]
-
Engineering Controls: Handle only in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
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Zhu, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. [Link]
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Dea, F.I. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Homologue (5-MeO-N-Ethyl-BFE). DEA Office of Forensic Sciences. [Link]
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